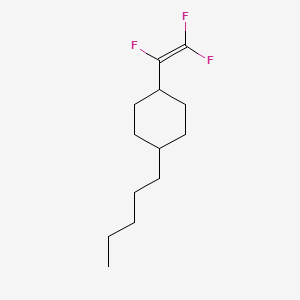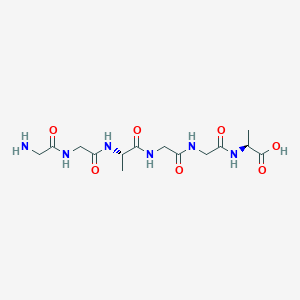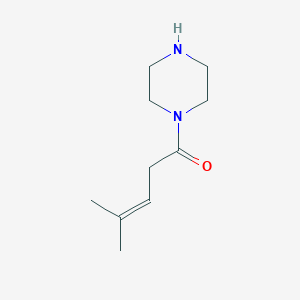
6-Decyn-5-one, 2-hydroxy-9-(phenylmethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Decyn-5-one, 2-hydroxy-9-(phenylmethoxy)- is a chemical compound with the molecular formula C17H22O3 It is known for its unique structure, which includes a decyne backbone with a hydroxy group and a phenylmethoxy group attached
Méthodes De Préparation
The synthesis of 6-Decyn-5-one, 2-hydroxy-9-(phenylmethoxy)- can be achieved through several synthetic routes. One common method involves the reaction of a suitable alkyne with a ketone in the presence of a catalyst. The reaction conditions typically include the use of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
6-Decyn-5-one, 2-hydroxy-9-(phenylmethoxy)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as alkyl halides and strong bases are commonly used.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
6-Decyn-5-one, 2-hydroxy-9-(phenylmethoxy)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: This compound can be used in the study of enzyme inhibition and protein interactions. Its ability to interact with biological molecules makes it a valuable tool in biochemical research.
Medicine: Potential applications in drug development and design. Its reactivity and functional groups can be modified to create new pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Decyn-5-one, 2-hydroxy-9-(phenylmethoxy)- involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and phenylmethoxy groups play a crucial role in its binding affinity and specificity. The compound can inhibit or activate specific pathways, leading to various biological effects. Detailed studies on its mechanism of action are essential for understanding its full potential .
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 6-Decyn-5-one, 2-hydroxy-9-(phenylmethoxy)- stands out due to its unique combination of functional groups and reactivity. Similar compounds include:
6-Decyn-5-one, 2-hydroxy-: Lacks the phenylmethoxy group, resulting in different reactivity and applications.
6-Decyn-5-one, 9-(phenylmethoxy)-:
5-Decyn-4-one, 2-hydroxy-9-(phenylmethoxy)-: Variation in the position of the ketone group, leading to different chemical properties.
These comparisons highlight the uniqueness of 6-Decyn-5-one, 2-hydroxy-9-(phenylmethoxy)- and its potential for various applications.
Propriétés
Numéro CAS |
616240-09-6 |
|---|---|
Formule moléculaire |
C17H22O3 |
Poids moléculaire |
274.35 g/mol |
Nom IUPAC |
2-hydroxy-9-phenylmethoxydec-6-yn-5-one |
InChI |
InChI=1S/C17H22O3/c1-14(18)11-12-17(19)10-6-7-15(2)20-13-16-8-4-3-5-9-16/h3-5,8-9,14-15,18H,7,11-13H2,1-2H3 |
Clé InChI |
URTLNCAUEDFVLO-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC(=O)C#CCC(C)OCC1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


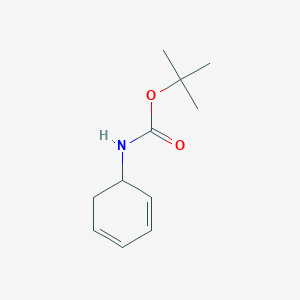
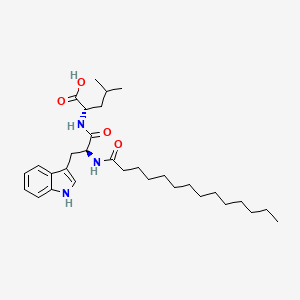
![4-[5-(Penta-1,3-diyn-1-YL)thiophen-2-YL]but-3-yne-1,2-diol](/img/structure/B12574299.png)
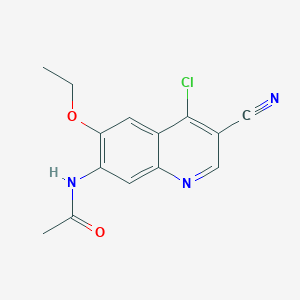
![1-[3-[2-(4-Phenylbutylamino)ethylamino]propyl]pyrrolidin-2-one](/img/structure/B12574311.png)
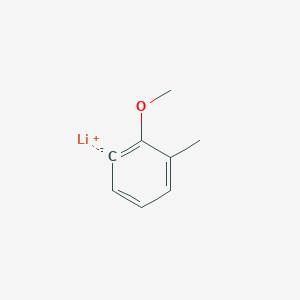
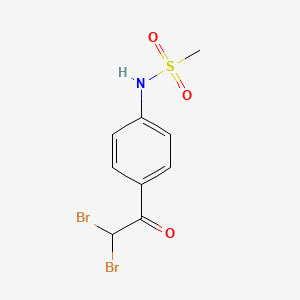
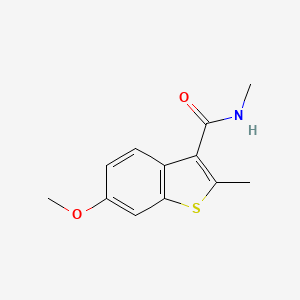
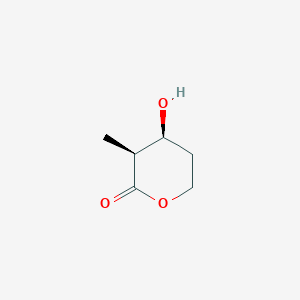
![(1S,2S,3R,4R)-(+)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12574347.png)
